molecular formula C14H12O3S B13993438 (4-Methylbenzene-1-sulfonyl)(phenyl)methanone CAS No. 65240-52-0

(4-Methylbenzene-1-sulfonyl)(phenyl)methanone

Cat. No.: B13993438
CAS No.: 65240-52-0
M. Wt: 260.31 g/mol
InChI Key: LKVVIMYYNVMXJI-UHFFFAOYSA-N
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Description

(4-Methylbenzene-1-sulfonyl)(phenyl)methanone is an organic compound that features a sulfonyl group attached to a benzene ring, with a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzene-1-sulfonyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylbenzene-1-sulfonyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methanesulfonyl chloride
  • 4-Methylbenzenemethanesulfonyl chloride
  • p-Methyl-α-toluenesulfonyl chloride
  • p-Tolylmethanesulfonyl chloride

Uniqueness

(4-Methylbenzene-1-sulfonyl)(phenyl)methanone is unique due to the presence of both a sulfonyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

65240-52-0

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

(4-methylphenyl)sulfonyl-phenylmethanone

InChI

InChI=1S/C14H12O3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

LKVVIMYYNVMXJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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